molecular formula C6H12ClNO3 B555354 (2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride CAS No. 40216-83-9

(2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride

Cat. No. B555354
CAS RN: 40216-83-9
M. Wt: 181,62 g/mole
InChI Key: KLGSHNXEUZOKHH-JBUOLDKXSA-N
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Description

“(2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride” is a chemical compound with the molecular formula C6H12ClNO3 . It is a derivative of pyrrolidine, a cyclic amine, with a hydroxyl group at the 4-position, a carboxylate at the 2-position, and a methyl ester group .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The 4-position of the ring has a hydroxyl group, and the 2-position has a carboxylate group that is esterified with a methyl group . The compound forms a hydrochloride salt, indicating the presence of an additional hydrogen and chloride ion .


Physical And Chemical Properties Analysis

The molecular weight of “(2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride” is 181.62 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the literature .

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

(2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride is involved in the synthesis of various compounds with medicinal applications. For instance, N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides, synthesized from (2S,4R)-4-hydroxyproline, are used as synthons for dipeptidyl peptidase IV inhibitors in medicinal chemistry (Singh & Umemoto, 2011). This highlights its role in facilitating the development of therapeutic agents.

Role in Neuroprotection

Aminopyrrolidine derivatives, including those synthesized from (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride, have been studied for their neuroprotective effects. Specifically, certain compounds have shown efficacy in protecting neurons against excitotoxic degeneration, which is significant for neurodegenerative disease research (Battaglia et al., 1998).

Angiotensin Converting Enzyme (ACE) Inhibition

Research has also indicated the potential of derivatives synthesized from (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride as angiotensin converting enzyme (ACE) inhibitors. This has implications for the treatment of conditions like hypertension, as some synthesized compounds have shown promising results in inhibiting ACE with minimal toxicity (Addla et al., 2013).

GABA-Uptake Inhibition

Compounds derived from 4-hydroxypyrrolidine-2-carboxylic acid and 4-hydroxypyrrolidine-2-acetic acid, closely related to (2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride, have been evaluated as potential inhibitors of GABA transport proteins GAT-1 and GAT-3. This research contributes to the understanding of how these compounds could modulate neurotransmitter levels in the brain (Zhao et al., 2005).

Catalysts for Asymmetric Reactions

(2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride derivatives have also been used as catalysts in asymmetric reactions, such as Michael additions of ketones to nitroalkenes. This application is crucial in organic synthesis, especially in the production of chiral molecules (Ruiz-Olalla et al., 2015).

Safety And Hazards

Specific safety and hazard information for this compound is not available in the literature . As with any chemical, it should be handled with appropriate safety measures.

Future Directions

The future directions for the study and use of this compound are not clear from the available literature . It could potentially be of interest in the field of medicinal chemistry or materials science, given its interesting structure.

properties

IUPAC Name

methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.ClH/c1-10-6(9)5-2-4(8)3-7-5;/h4-5,7-8H,2-3H2,1H3;1H/t4-,5+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLGSHNXEUZOKHH-JBUOLDKXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@H](CN1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50932327
Record name Methyl 4-hydroxyprolinatato--hydrogen chlorido (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50932327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride

CAS RN

40216-83-9, 144527-44-6
Record name 4-Hydroxy-L-proline methyl ester hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40216-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-hydroxyprolinatato--hydrogen chlorido (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50932327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Proline, 4-hydroxy-, methyl ester, hydrochloride (1:1), (4R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.116.931
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
SK Gandham, AA Kudale, TR Allaka, K Chepuri… - Molecular Diversity, 2023 - Springer
2,3-Triazole and tetrazole derivatives bearing pyrrolidines are found to exhibit notable biological activity and have become useful scaffolds in medicinal chemistry for application in lead …
Number of citations: 3 link.springer.com
Y Wan, J Wang, M Chen, X Hou, H Fang - Bioorganic & Medicinal …, 2015 - Elsevier
Anti-apoptotic proteins, such as B-cell lymphoma (Bcl-2) protein, myeloid cell leukemia sequence 1 (Mcl-1) protein, are potential targets for cancer treatment. In the studies, a series of …
Number of citations: 27 www.sciencedirect.com
J Zhang, Q Wang, H Fang, W Xu, A Liu, G Du - Bioorganic & medicinal …, 2007 - Elsevier
A series of pyrrolidine derivatives were synthesized and evaluated for their ability to inhibit neuraminidase (NA) of influenza A virus (H3N2). All compounds were synthesized in good …
Number of citations: 36 www.sciencedirect.com
FZ Liu, H Fang, HW Zhu, Q Wang, Y Yang… - Bioorganic & medicinal …, 2008 - Elsevier
A series of 4-(6-(3-nitroguanidino)hexanamido)pyrrolidine derivatives were synthesized and evaluated for their abilities to inhibit inducible nitric oxide synthase (iNOS) isoform. All target …
Number of citations: 18 www.sciencedirect.com
X Ji, C Xia, J Wang, M Su, L Zhang, T Dong, Z Li… - European Journal of …, 2014 - Elsevier
Based on the previous work in our group and the principle of computer-aided drug design, a series of novel β-amino pyrrole-2-carbonitrile derivatives was designed and synthesized. …
Number of citations: 23 www.sciencedirect.com
J Wang, Y Feng, X Ji, G Deng, Y Leng, H Liu - Bioorganic & medicinal …, 2013 - Elsevier
A novel series of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives was designed, synthesized, and found to act as dipeptidyl peptidase-4 (DPP-4) inhibitors. …
Number of citations: 24 www.sciencedirect.com
AD Johnston - 1992 - mro.massey.ac.nz
This thesis is concerned with the synthesis of analogues of the insect feeding deterrent peramine (1), in which the key step involves the use of a Michael addition to a nitro-alkene. The …
Number of citations: 0 mro.massey.ac.nz
X Ji, M Su, J Wang, G Deng, S Deng, Z Li… - European journal of …, 2014 - Elsevier
A series of novel hetero-aromatic moieties substituted α-amino pyrrole-2-carbonitrile derivatives was designed and synthesized based on structure–activity relationships (SARs) of …
Number of citations: 37 www.sciencedirect.com
V Gauchot, AR Schmitzer - The Journal of organic chemistry, 2012 - ACS Publications
Herein we report the synthesis of a chiral imidazolium salt derived from trans-l-hydroxyproline and its applications as a catalyst for the asymmetric aldol reaction. By performing the aldol …
Number of citations: 68 pubs.acs.org
K Raina, J Lu, Y Qian, M Altieri… - Proceedings of the …, 2016 - National Acad Sciences
Prostate cancer has the second highest incidence among cancers in men worldwide and is the second leading cause of cancer deaths of men in the United States. Although androgen …
Number of citations: 679 www.pnas.org

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